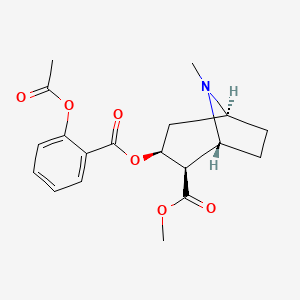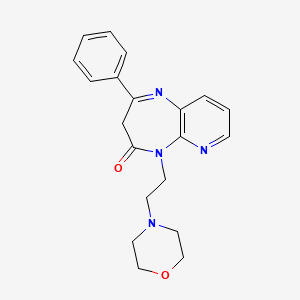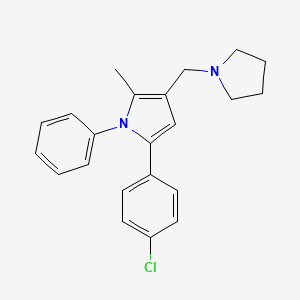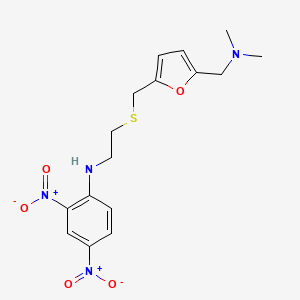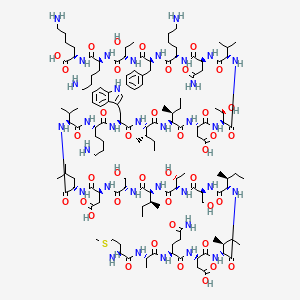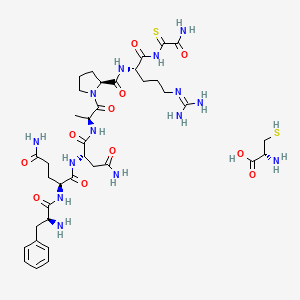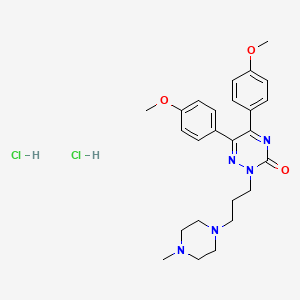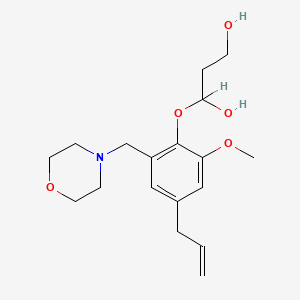
3-(4-Allyl-2-methoxy-6-(morpholinomethyl)phenoxy)-1,3-propanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Allyl-2-methoxy-6-(morpholinomethyl)phenoxy)-1,3-propanediol is a complex organic compound that features a unique combination of functional groups, including an allyl group, a methoxy group, a morpholinomethyl group, and a phenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Allyl-2-methoxy-6-(morpholinomethyl)phenoxy)-1,3-propanediol typically involves multiple steps, starting from readily available precursors. One common approach is to start with eugenol (4-allyl-2-methoxyphenol), which undergoes a series of reactions to introduce the morpholinomethyl group and the propanediol moiety.
Nitration and Reduction: Eugenol can be nitrated using nitric acid to form 4-allyl-2-methoxy-6-nitrophenol, which is then reduced to 4-allyl-2-methoxy-6-aminophenol.
Morpholinomethylation: The aminophenol derivative is then reacted with formaldehyde and morpholine to introduce the morpholinomethyl group.
Propanediol Introduction: Finally, the phenoxy group is reacted with 1,3-propanediol under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Allyl-2-methoxy-6-(morpholinomethyl)phenoxy)-1,3-propanediol can undergo various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation.
Reduction: Tin and hydrochloric acid (Sn/HCl) are commonly used for reducing nitro groups to amines.
Substitution: Strong nucleophiles like sodium methoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction of nitro groups yields amines.
Wissenschaftliche Forschungsanwendungen
3-(4-Allyl-2-methoxy-6-(morpholinomethyl)phenoxy)-1,3-propanediol has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules and polymers.
Biology: Its derivatives may have biological activity and can be used in studies related to enzyme inhibition or receptor binding.
Industry: Used in the production of biobased polymers and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Eugenol (4-allyl-2-methoxyphenol): A precursor in the synthesis of the target compound.
4-Allyl-2-methoxy-6-aminophenol: An intermediate in the synthesis.
3-(4-Allyl-2-methoxy-6-(piperidinomethyl)phenoxy)-1,2-propanediol: A structurally similar compound with a piperidinomethyl group instead of a morpholinomethyl group.
Uniqueness
The uniqueness of 3-(4-Allyl-2-methoxy-6-(morpholinomethyl)phenoxy)-1,3-propanediol lies in its combination of functional groups, which confer distinct chemical and biological properties. The morpholinomethyl group, in particular, can enhance its solubility and binding affinity, making it a valuable compound for various applications.
Eigenschaften
| 102612-77-1 | |
Molekularformel |
C18H27NO5 |
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
1-[2-methoxy-6-(morpholin-4-ylmethyl)-4-prop-2-enylphenoxy]propane-1,3-diol |
InChI |
InChI=1S/C18H27NO5/c1-3-4-14-11-15(13-19-6-9-23-10-7-19)18(16(12-14)22-2)24-17(21)5-8-20/h3,11-12,17,20-21H,1,4-10,13H2,2H3 |
InChI-Schlüssel |
YSPHNNGPUITKLP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC(CCO)O)CN2CCOCC2)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2,3-dihydroxypropyl(ethyl)amino]-2-methylbenzaldehyde;sulfuric acid](/img/structure/B12779605.png)
![2-tert-butyl-4-[[dimethyl(phenyl)silyl]methoxy]phenol](/img/structure/B12779620.png)
